molecular formula C12H19NO3 B13044253 Allyl (1-ethyl-4-oxocyclohexyl)carbamate

Allyl (1-ethyl-4-oxocyclohexyl)carbamate

Cat. No.: B13044253
M. Wt: 225.28 g/mol
InChI Key: ONOXCNVLEBZSRH-UHFFFAOYSA-N
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Description

Allyl (1-ethyl-4-oxocyclohexyl)carbamate is a chemical compound with the molecular formula C₁₂H₁₉NO₃ and a molecular weight of 225.29 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes an allyl group, an ethyl group, and a carbamate group attached to a cyclohexyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of allyl (1-ethyl-4-oxocyclohexyl)carbamate typically involves the reaction of 1-ethyl-4-oxocyclohexanone with allyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Allyl (1-ethyl-4-oxocyclohexyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can lead to various allyl-substituted derivatives .

Scientific Research Applications

Allyl (1-ethyl-4-oxocyclohexyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of allyl (1-ethyl-4-oxocyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Allyl (1-ethyl-4-oxocyclohexyl)carbamate is unique due to its combination of an allyl group, an ethyl group, and a carbamate group attached to a cyclohexyl ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

prop-2-enyl N-(1-ethyl-4-oxocyclohexyl)carbamate

InChI

InChI=1S/C12H19NO3/c1-3-9-16-11(15)13-12(4-2)7-5-10(14)6-8-12/h3H,1,4-9H2,2H3,(H,13,15)

InChI Key

ONOXCNVLEBZSRH-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC(=O)CC1)NC(=O)OCC=C

Origin of Product

United States

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